Avobenzone-ecamsule-octocrilene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avobenzone-ecamsule-octocrilene is a topical cream that contains a combination of active ingredients, including avobenzone, ecamsule, and octocrylene. It is primarily used as a sunscreen to protect the skin from harmful ultraviolet (UV) radiation. The product is manufactured by L’Oreal USA and has been approved by the FDA for over-the-counter use .

準備方法

The preparation of Avobenzone-ecamsule-octocrilene involves the synthesis of its active ingredients:

Avobenzone: This compound is synthesized through a multi-step process that includes the reaction of 4-tert-butyl-4’-methoxydibenzoylmethane with various reagents under controlled conditions.

Ecamsule: This compound is prepared by sulfonation of terephthalic acid followed by esterification and other chemical modifications.

Octocrylene: This compound is synthesized by the esterification of 2-ethylhexanol with cyanoacrylic acid.

Industrial production methods involve large-scale synthesis in controlled environments to ensure the purity and efficacy of the active ingredients. The final product is formulated by combining these active ingredients with other excipients to create a stable cream suitable for topical application .

化学反応の分析

Photodegradation and Photostability

Avobenzone (butyl methoxydibenzoylmethane) is prone to photodegradation under UV exposure, forming reactive byproducts. Ecamsule (terephthalylidene dicamphor sulfonic acid) and octocrylene (2-ethylhexyl-2-cyano-3,3-diphenylacrylate) act as photostabilizers in formulations .

-

Mechanism : Octocrylene absorbs UV energy, transferring it away from avobenzone to prevent bond cleavage . Ecamsule’s sulfonic acid groups enhance solubility and reduce oxidative degradation .

Reactivity with Environmental Agents

These compounds exhibit persistence in aquatic environments and react with chlorine, raising ecotoxicological concerns .

-

Key Insight : Avobenzone reacts with chlorine to form chloroform and dichloroacetic acid, exceeding EPA safety thresholds in simulated pool water .

Synergistic Stabilization in Formulations

Combining these UV filters enhances stability and SPF efficacy:

科学的研究の応用

Chemical Properties and Mechanisms

- Avobenzone : A well-known UVA filter that absorbs a wide range of UVA radiation. It is effective in protecting against photoaging and skin damage caused by UV exposure.

- Ecamsule : Also known as Mexoryl SX, it offers protection primarily against UVA rays. Its photostability is a significant advantage over other sunscreen agents.

- Octocrylene : Primarily acts as a UVB filter but also stabilizes avobenzone, enhancing its effectiveness by preventing degradation when exposed to sunlight.

Pharmacokinetics Studies

Recent studies have focused on the systemic absorption of these compounds when applied under maximal use conditions. The following table summarizes key findings from various clinical trials:

These studies indicate that all tested sunscreen active ingredients were absorbed systemically and remained detectable in plasma for several days post-application.

Efficacy in UV Protection

The effectiveness of avobenzone, ecamsule, and octocrylene has been evaluated through spectrophotometric studies that measure their UV absorption capabilities:

- Avobenzone : Effective across a broad spectrum of UVA wavelengths.

- Ecamsule : Exhibits excellent stability and efficacy against UVA radiation.

- Octocrylene : Provides UVB protection but also enhances the stability of avobenzone.

A comparative analysis of their protection curves demonstrates that the combination of these ingredients offers superior photoprotection compared to single-agent formulations .

Safety Assessments

Safety evaluations have been conducted to assess potential adverse effects associated with systemic absorption:

- In clinical trials, adverse events such as rashes were reported but were generally mild and infrequent .

- The FDA has established thresholds for systemic concentrations of these compounds, which were exceeded in several studies, prompting further investigation into long-term effects .

Case Studies

- FDA Sunscreen Study : This pivotal study assessed the systemic absorption of various sunscreen agents, including avobenzone and octocrylene, under maximal use conditions. Results indicated significant absorption levels and raised questions about the long-term safety of these compounds in daily use .

- Drug Delivery Strategies : Research has explored innovative formulations to enhance the delivery and stability of avobenzone through encapsulation techniques that improve its photostability while reducing systemic absorption .

作用機序

The mechanism of action of Avobenzone-ecamsule-octocrilene involves the absorption of UV radiation by its active ingredients. Avobenzone absorbs UVA rays, ecamsule absorbs both UVA and UVB rays, and octocrylene stabilizes the other ingredients and absorbs UVB rays. These compounds work together to prevent UV radiation from penetrating the skin and causing damage. The molecular targets include the DNA and proteins in skin cells, which are protected from UV-induced damage through this mechanism .

類似化合物との比較

Avobenzone-ecamsule-octocrilene can be compared with other sunscreen formulations such as:

Vichy SPF 50+ Capital Soleil UV-Age Daily: Contains similar active ingredients but with higher SPF and additional components like niacinamide.

La Roche-Posay Anthelios: Another sunscreen with similar UV protection but different formulation and additional skin benefits.

Cetaphil Daily Facial Moisturizer SPF 15: Contains different active ingredients but provides similar UV protection .

This compound is unique due to its specific combination of avobenzone, ecamsule, and octocrylene, which provides broad-spectrum UV protection and stability.

特性

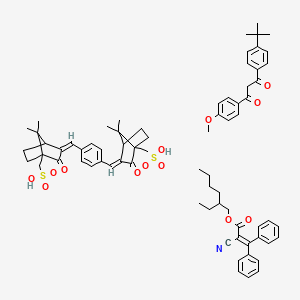

分子式 |

C72H83NO13S2 |

|---|---|

分子量 |

1234.6 g/mol |

IUPAC名 |

1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate |

InChI |

InChI=1S/C28H34O8S2.C24H27NO2.C20H22O3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21;1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);6-11,13-16,19H,3-5,12,18H2,1-2H3;5-12H,13H2,1-4H3/b19-13-,20-14+;; |

InChIキー |

SCEGVUHCXYZMQL-BXUPKDGBSA-N |

異性体SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C\2CCC1(C(=O)/C2=C/C3=CC=C(C=C3)/C=C\4/C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |

正規SMILES |

CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N.CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC |

同義語 |

anthelios SX avobenzone - ecamsule - octocrilene avobenzone, ecamsule, octocrilene drug combination |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。